3-Pentofuranosylquinazolin-4(3h)-one
説明
特性
CAS番号 |
23701-75-9 |
|---|---|
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C13H14N2O5/c16-5-9-10(17)11(18)13(20-9)15-6-14-8-4-2-1-3-7(8)12(15)19/h1-4,6,9-11,13,16-18H,5H2 |
InChIキー |
LVFOHHDSTHVJEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
The structural and functional distinctions between 3-pentofuranosylquinazolin-4(3H)-one and its analogues are summarized below, based on available data from synthetic and pharmacological studies.
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Structural Impact on Activity: 2-Methyl and 2-Phenyl Derivatives: The methyl group at C2 moderately enhances analgesic activity compared to the base compound, likely due to increased lipophilicity and membrane permeability. The phenyl group at C2 confers superior activity (ED₅₀ = 18.9 mg/kg vs. 45.2 mg/kg for the base compound), attributed to π-π stacking interactions with hydrophobic receptor pockets . This may shift its mechanism toward glycoside-specific pathways (e.g., nucleoside transporters) rather than direct cyclooxygenase (COX) inhibition.
Pharmacological Performance: The 2-phenyl derivative outperformed standard analgesics like aspirin (ED₅₀ = 25.4 mg/kg) and indomethacin (ED₅₀ = 22.1 mg/kg) in acetic acid-induced writhing tests .
Synthetic Accessibility: 2-Methyl and 2-phenyl derivatives are synthesized via straightforward cyclocondensation reactions . The 3-pentofuranosyl variant requires glycosylation steps under controlled stereochemical conditions, complicating scalability.
Q & A
What are the methodological challenges in synthesizing 3-Pentofuranosylquinazolin-4(3H)-one, and how can they be addressed?
Answer:
Synthesis of 3-Pentofuranosylquinazolin-4(3H)-one involves multi-step reactions, including cyclization, functional group coupling, and purification. Key challenges include:
- Low yields due to steric hindrance from the pentofuranosyl group. Mitigate by using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Byproduct formation during cyclization. Optimize reaction conditions (e.g., microwave-assisted synthesis at controlled temperatures) to reduce side reactions .
- Purification difficulties . Employ recrystallization with ethanol/water mixtures or column chromatography for high-purity isolation .
How do substituents on the quinazolin-4(3H)-one core influence biological activity?
Answer:
Substituents modulate interactions with biological targets. For example:
To study substituent effects:
- Use structure-activity relationship (SAR) models.
- Compare IC₅₀ values across derivatives in enzyme inhibition assays .
What analytical techniques confirm the structural integrity of quinazolin-4(3H)-one derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃N₂OF for fluorophenyl derivatives) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., planar quinazolinone core with substituent orientation) .
How can reaction conditions be optimized to improve synthetic yields?
Answer:
| Condition | Optimization Strategy | Example Outcome |
|---|---|---|
| Catalysts | Phase transfer catalysts (e.g., PEG-400) improve solubility and reaction rates . | Yield increased from 45% to 72% . |
| Temperature | Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 6 hours) . | 85% yield for oxadiazolyl derivatives . |
| Solvent System | Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency . | Purity >98% achieved . |
How to resolve contradictions in pharmacological data across studies?
Answer:
Discrepancies may arise from:
- Varied assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 .
- Impurity interference . Re-evaluate compound purity via HPLC (>95% purity threshold) .
- Biological model differences . Cross-validate results in multiple models (e.g., in vitro + in vivo) .
What computational methods predict target interactions for quinazolin-4(3H)-one derivatives?
Answer:
- Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina. Furanyl derivatives show stronger hydrogen bonding with Lys721 .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Isoxazole-containing analogs exhibit lower binding free energies (ΔG = -9.2 kcal/mol) .
How is X-ray crystallography applied to quinazolin-4(3H)-one derivatives?
Answer:
- Single-crystal analysis resolves bond lengths and angles (e.g., C=O bond at 1.22 Å in 3-(4-chlorophenyl) derivatives) .
- Intermolecular interactions : Identify π-π stacking between aromatic rings and hydrogen bonds with water molecules, critical for crystal packing .
What strategies validate the biological activity of new derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
